molecular formula C15H19ClO B1233763 Laurenyne CAS No. 77182-65-1

Laurenyne

Cat. No. B1233763
CAS RN: 77182-65-1
M. Wt: 250.76 g/mol
InChI Key: RYCMNZMJYZRUAM-QTIRVKOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurenyne is a natural product found in Laurencia dendroidea and Laurencia obtusa with data available.

Scientific Research Applications

Total Synthesis and Chemical Structure

  • Laurenyne, a marine natural product, has been the subject of synthetic studies due to its unique structure. Boeckman et al. (2002) achieved an asymmetric total synthesis of (+)-Laurenyne, utilizing metal ion-templated SN2' cyclization and a retro-Claisen rearrangement (Boeckman, Zhang, & Reeder, 2002). Kim et al. (2007) also accomplished a substrate-controlled formal synthesis of (+)-Laurenyne, featuring a chemoselective chelation-controlled amide enolate alkylation (Kim, Kim, Cheon, Park, Lee, Kim, & Kim, 2007).

Marine Natural Product Research

  • Laurenyne has been identified in studies of marine natural products. A study by Ola and Bowden (2010) reported the isolation of laurenyne from the Australian red alga Chondria armata, contributing to the understanding of marine acetogenins (Ola & Bowden, 2010). Additionally, Takahashi et al. (2002) isolated laurenyne from a new Laurencia species, L.yonaguniensis, collected in Okinawa, Japan, contributing to the knowledge of halogenated metabolites in marine organisms (Takahashi, Daitoh, Suzuki, Abe, & Masuda, 2002).

Biomimetic and Retrobiomimetic Synthesis

  • The biomimetic and retrobiomimetic synthesis of laurenyne-related compounds has been explored. Chan et al. (2020) worked on the synthesis of Laurencia natural products, including laurenyne, using a biomimetic approach. This study contributes to the understanding of natural product synthesis and structural reassignment (Chan, Thompson, Christensen, & Burton, 2020).

Novel Synthesis Methods

properties

CAS RN

77182-65-1

Product Name

Laurenyne

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

(5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine

InChI

InChI=1S/C15H19ClO/c1-3-5-6-12-15-14(16)11-8-7-10-13(17-15)9-4-2/h1,4-9,13-15H,10-12H2,2H3/b6-5+,8-7-,9-4+/t13-,14?,15?/m1/s1

InChI Key

RYCMNZMJYZRUAM-QTIRVKOOSA-N

Isomeric SMILES

C/C=C/[C@@H]1C/C=C\CC(C(O1)C/C=C/C#C)Cl

SMILES

CC=CC1CC=CCC(C(O1)CC=CC#C)Cl

Canonical SMILES

CC=CC1CC=CCC(C(O1)CC=CC#C)Cl

Other CAS RN

77182-65-1

synonyms

(3Z)-laurenyne
laurenyne

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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